Cas no 1704974-34-4 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid)
L'acido (3S)-3-{(benzilossi)carbonilammino}-3-(2-metil-1,3-tiazol-4-il)propanoico è un composto chirale caratterizzato da un gruppo tiazolico metilato in posizione 4 e una funzionalità carbossilica. La sua struttura stereochimica (configurazione S) e la presenza del gruppo protettivo benzilossicarbonilammino (Cbz) lo rendono particolarmente utile in sintesi peptidiche e come intermedio nella preparazione di molecole biologicamente attive. La combinazione del nucleo tiazolico e della catena propanoica offre un buon equilibrio tra solubilità e stabilità, favorendo l'utilizzo in reazioni di accoppiamento. La protezione Cbz facilita la manipolazione selettiva del gruppo amminico, mentre la chiralità definita ne permette l'applicazione in sintesi asimmetriche.
1704974-34-4 structure
Product Name:(3S)-3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
Numero CAS:1704974-34-4
MF:C15H16N2O4S
MW:320.363542556763
CID:5890026
PubChem ID:104863011
Update Time:2025-06-26
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
- EN300-1164637
- 1704974-34-4
-
- Inchi: 1S/C15H16N2O4S/c1-10-16-13(9-22-10)12(7-14(18)19)17-15(20)21-8-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1
- Chiave InChI: SDOTWDAEXUNYLT-LBPRGKRZSA-N
- Sorrisi: S1C(C)=NC(=C1)[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 320.08307817g/mol
- Massa monoisotopica: 320.08307817g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 7
- Complessità: 388
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 117Ų
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1164637-0.05g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 0.05g |
$1104.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-0.1g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 0.1g |
$1157.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-0.25g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 0.25g |
$1209.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-0.5g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 0.5g |
$1262.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-1.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 1g |
$1315.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-2.5g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 2.5g |
$2576.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-5.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 5g |
$3812.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-10.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 10g |
$5652.0 | 2023-06-08 | ||
| Enamine | EN300-1164637-50mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 50mg |
$768.0 | 2023-10-03 | ||
| Enamine | EN300-1164637-100mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
1704974-34-4 | 100mg |
$804.0 | 2023-10-03 |
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid Letteratura correlata
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
1704974-34-4 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso